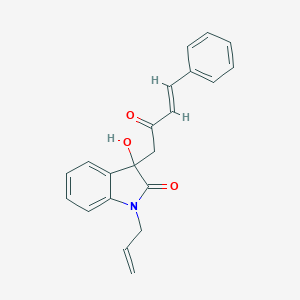
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole alkaloids. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of science, including medicine, agriculture, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal activity.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been found to exert a wide range of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and oxidative stress. It also inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, thereby exerting its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. However, the major limitation of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
The potential therapeutic applications of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one are vast and varied. Future research should focus on exploring the underlying mechanisms of action of this compound and developing more efficient synthesis methods. Furthermore, studies should be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy. Finally, the potential of this compound as a lead molecule for drug development should be explored.
Métodos De Síntesis
The synthesis of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The first step involves the condensation of 2-methylbenzaldehyde and nitromethane to form nitrostyrene. The nitrostyrene is then reduced to the corresponding amine using sodium borohydride. The amine is then subjected to a cyclization reaction with isatin to form the final product.
Aplicaciones Científicas De Investigación
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. Studies have shown that this compound has anticancer, antifungal, antiviral, and antibacterial properties. It has also been found to possess anti-inflammatory, antioxidant, and neuroprotective effects.
Propiedades
Nombre del producto |
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C26H23NO3 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
3-hydroxy-1-[(2-methylphenyl)methyl]-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C26H23NO3/c1-19-9-5-6-12-21(19)18-27-24-14-8-7-13-23(24)26(30,25(27)29)17-22(28)16-15-20-10-3-2-4-11-20/h2-16,30H,17-18H2,1H3/b16-15- |
Clave InChI |
NQVMSGIXYMIHOJ-NXVVXOECSA-N |
SMILES isomérico |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C\C4=CC=CC=C4)O |
SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
SMILES canónico |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214637.png)
![5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214639.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214641.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214645.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)


![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)
![1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214658.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214659.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214662.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214663.png)